![molecular formula C18H19ClN2O B14544332 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole CAS No. 61822-13-7](/img/structure/B14544332.png)
2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a chloro group and a pyrrolidinyl ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the carbazole core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
- 2-chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
Uniqueness
2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61822-13-7 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-chloro-7-(2-pyrrolidin-1-ylethoxy)-9H-carbazole |
InChI |
InChI=1S/C18H19ClN2O/c19-13-3-5-15-16-6-4-14(12-18(16)20-17(15)11-13)22-10-9-21-7-1-2-8-21/h3-6,11-12,20H,1-2,7-10H2 |
InChI Key |
LNSVBZSZZPVRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14544250.png)
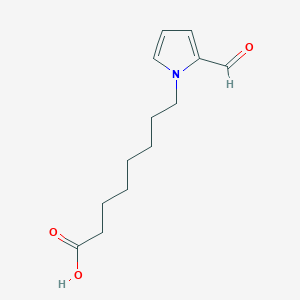
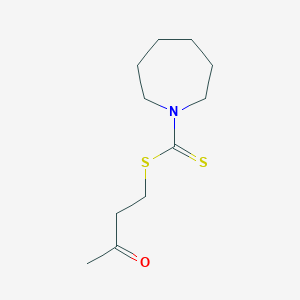
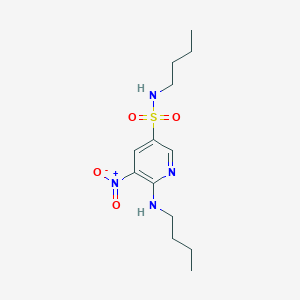
![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride](/img/structure/B14544283.png)

![4-[2-(4-Methoxyphenyl)ethenyl]benzamide](/img/structure/B14544293.png)
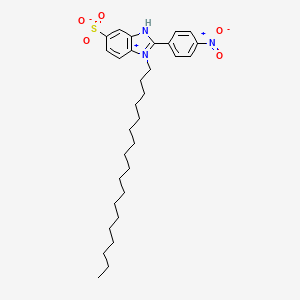
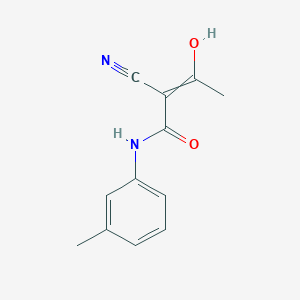
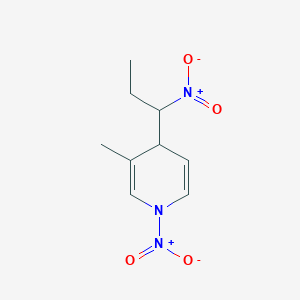

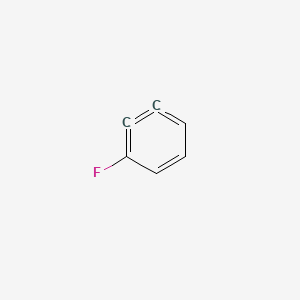
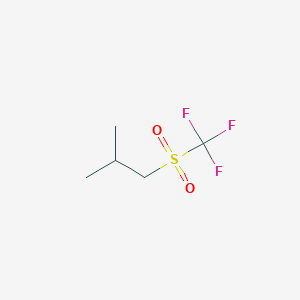
![2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14544340.png)
